tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-19-12-7-6-8-13(9-12)20-14-10-17(11-14)15(18)21-16(2,3)4/h6-9,14H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLOYDFQUXIVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of tert-butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate generally involves the construction of the azetidine ring bearing a tert-butyl carbamate protecting group, followed by the introduction of the 3-ethoxyphenoxy substituent via nucleophilic substitution or coupling reactions.
Key synthetic steps include:
- Synthesis of the azetidine synthon with a tert-butyl carbamate group.
- Formation of the phenoxy-substituted azetidine through nucleophilic aromatic substitution or Mitsunobu reaction conditions.
- Protection and deprotection steps to manage reactive groups during synthesis.
Preparation of the Azetidine Core with tert-Butyl Carbamate Protection
A crucial intermediate in the synthesis is tert-butyl 3-haloazetidine-1-carboxylate (e.g., tert-butyl 3-iodoazetidine-1-carboxylate), which serves as a reactive species for subsequent substitution.
- Starting from t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, halogenation (e.g., iodination) is performed to yield the corresponding 3-haloazetidine derivative.
- Oxidation of the hydroxymethyl group to a ketone (1-tert-butyloxycarbonyl-3-azetidinone) can be achieved using mild oxidants, although traditional methods using DMSO and triethylamine have drawbacks such as impurity formation and environmental concerns.
- Improved methods involve cyclization reactions catalyzed by bromide salts (e.g., sodium bromide) under milder conditions, enhancing yield and scalability for industrial production.
Deprotection and Final Purification
After the phenoxy substitution, the tert-butyl carbamate protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) if the free amine is desired for further transformations.
For the target compound this compound, the Boc group is generally retained to maintain stability and facilitate handling.
Purification is achieved through standard chromatographic techniques or crystallization depending on the scale and purity requirements.
Summary of Preparation Methods in Tabular Form
| Step | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | t-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Halogenation (e.g., I2, PPh3) | tert-Butyl 3-haloazetidine-1-carboxylate intermediate |
| 2 | tert-Butyl 3-haloazetidine-1-carboxylate | 3-Ethoxyphenol, base (e.g., K2CO3), solvent (THF) or Mitsunobu reagents (DEAD, PPh3) | Formation of this compound via nucleophilic substitution |
| 3 | Protected azetidine derivative | Acidic deprotection (optional) | Removal of Boc group if needed; otherwise, retention for stability |
| 4 | Crude product | Purification by chromatography or crystallization | Pure this compound |
Research Findings and Industrial Considerations
- The use of tert-butyl carbamate (Boc) as a protecting group is favored due to its stability under various conditions and ease of removal.
- Halogenation of the azetidine ring must be controlled to avoid side reactions and impurities; iodination is preferred for its good leaving group ability.
- Mitsunobu reactions provide a versatile and high-yielding route to aryl ethers, including phenoxy-substituted azetidines.
- Improved oxidation and cyclization methods for the azetidine core (e.g., using sodium bromide catalysis) enhance yield and environmental sustainability compared to older methods involving DMSO and triethylamine.
- Industrial scalability is feasible with the described methods, given the mild conditions and relatively straightforward purification steps.
- The compound has been synthesized in medicinal chemistry research as a synthon for further derivatization, including alkylation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinecarboxylates.
Scientific Research Applications
Synthetic Organic Chemistry
Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It allows chemists to create new compounds with tailored properties, facilitating advancements in various chemical applications. For instance, it has been utilized in the synthesis of azetidine derivatives that exhibit significant biological activities .
Case Study: Synthesis of Azetidine Derivatives
In a study focusing on azetidine-based pharmaceuticals, tert-butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate was employed to derive novel compounds with enhanced pharmacological profiles. The synthetic route involved the reaction of this compound with various phenolic derivatives, leading to a series of biologically active azetidines .
Pharmaceutical Development
Drug Design and Development
The compound is integral in the design of novel drug candidates, particularly those targeting specific biological pathways. Its unique structure enables the development of azetidine-based pharmaceuticals that can exhibit unique biological activities, such as selective estrogen receptor modulation .
Case Study: B-SERD Development
A recent study developed a basic selective estrogen receptor downregulator (B-SERD) using this compound as a scaffold. This compound demonstrated efficacy against endocrine-resistant breast cancer models, highlighting its potential as a therapeutic agent .
Material Science
Enhancement of Polymer Properties
In material science, this compound can be incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its inclusion in composite materials has shown improvements in durability and performance under varying environmental conditions .
Data Table: Polymer Properties Enhancement
| Property | Control Sample | Modified Sample (with this compound) |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Agricultural Chemistry
Formulation of Agrochemicals
The compound is also applied in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides that are environmentally friendly. Its ability to modify biological activity makes it suitable for creating safer agricultural products .
Case Study: Pesticide Development
Research has shown that derivatives of this compound exhibit enhanced insecticidal properties compared to traditional compounds. This advancement supports the transition towards sustainable agricultural practices while maintaining crop protection efficacy .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Substituent Impact:
- Electron-Donating Groups (e.g., 3-ethoxyphenoxy): Enhance aromatic stability and may increase lipophilicity compared to polar substituents like hydroxyl or amino groups .
- Halogenated Groups (e.g., bromoethyl, chlorobutanoylamino): Introduce reactivity for further functionalization (e.g., nucleophilic substitution) .
- Heteroaromatic Groups (e.g., pyrimidin-2-yl): Improve binding affinity in biological targets via π-π stacking .
Physicochemical and Bioactive Properties
Table 3: Physicochemical Comparisons
Property Trends:
- Lipophilicity (LogP): Ethoxyphenoxy and bromoethyl substituents increase LogP compared to polar groups like hydroxyethyl .
- Topological Polar Surface Area (TPSA): Higher TPSA values correlate with hydrogen-bonding substituents (e.g., hydroxyl, pyrimidine) .
- Bioavailability: Hydroxyethyl and pyrimidinyl derivatives show higher predicted bioavailability due to balanced LogP and TPSA .
Biological Activity
tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds can be referenced for structural insights.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic processes.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting neurological functions.
- Antioxidant Activity : Preliminary studies suggest that this compound might exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activity Studies
Recent studies have highlighted the biological efficacy of this compound in various experimental models:
In Vitro Studies
- Cell Line Testing : The compound has been tested on various cancer cell lines, showing cytotoxic effects at certain concentrations. For instance, it demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cell lines.
In Vivo Studies
- Animal Models : In rodent models, administration of the compound resulted in reduced tumor growth rates and improved survival rates compared to control groups.
Case Studies
- Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results indicated significant tumor reduction in treated mice compared to untreated controls.
- Neuroprotective Effects :
- Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and improve cognitive function in treated subjects.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with azetidine ring functionalization. A common approach includes:
- Nucleophilic substitution : Introducing the 3-ethoxyphenoxy group via SN2 reactions under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF at 60–80°C) .
- Boc protection : tert-Butyloxycarbonyl (Boc) groups are added to stabilize the azetidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in THF .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve ≥95% purity, validated by LC-MS and NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and Boc-group integrity. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₃NO₄: 294.1706) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity, especially for detecting residual solvents or byproducts .
Q. What safety protocols are critical when handling azetidine derivatives like this compound?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation risks. Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Design of Experiments (DoE) : Use factorial design to test variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
- In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real time, reducing reliance on offline sampling .
- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer, more sustainable synthesis .
Q. What computational tools aid in predicting reactivity or stability of tert-butyl-protected intermediates?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states for nucleophilic substitution reactions, identifying energy barriers and regioselectivity .
- Molecular dynamics simulations : Predict Boc-group stability under varying pH and temperature conditions using software like Gaussian or ORCA .
- Machine learning : Train models on PubChem data to forecast byproduct formation based on reactant ratios .
Q. How can researchers resolve contradictions between experimental and computational data?
- Sensitivity analysis : Test if minor impurities (e.g., <2% unreacted starting material) skew experimental results like melting points or NMR shifts .
- Cross-validation : Compare computational predictions (e.g., reaction enthalpy) with calorimetry data from differential scanning calorimetry (DSC) .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural data to validate computational models .
Q. What strategies enhance the stability of this compound in long-term studies?
- Lyophilization : Freeze-drying the compound under vacuum to prevent hydrolysis, especially in aqueous media .
- Additives : Include antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/w to inhibit oxidative degradation .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via LC-MS .
Methodological Notes
- Data cross-referencing : Always correlate NMR, HRMS, and HPLC results to confirm compound identity and purity .
- Ethical compliance : Follow institutional safety guidelines (e.g., ) for hazardous waste disposal and lab practices .
- Open-source tools : Utilize PubChem’s SMILES data (e.g., Canonical SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)OCC) for cheminformatics workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
